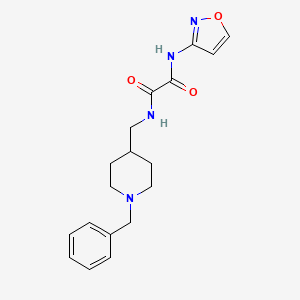

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c23-17(18(24)20-16-8-11-25-21-16)19-12-14-6-9-22(10-7-14)13-15-4-2-1-3-5-15/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBZGDGPLZIQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and isoxazole intermediates. A common synthetic route includes:

Preparation of 1-benzylpiperidin-4-ylmethylamine: This intermediate can be synthesized by the reductive amination of 4-piperidone with benzylamine.

Synthesis of isoxazole intermediate: The isoxazole ring can be formed through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.

Formation of oxalamide: The final step involves the coupling of the piperidine and isoxazole intermediates with oxalyl chloride under basic conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the isoxazole ring.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding amines from the reduction of the oxalamide group.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may facilitate binding to neurotransmitter receptors, while the isoxazole ring could interact with enzyme active sites, modulating their activity. The oxalamide linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

The N2-isoxazol-3-yl substituent distinguishes the target compound from antiviral analogs (e.g., Compounds 13–15), which feature 4-chlorophenyl or thiazolyl groups critical for HIV-1 gp120 interaction .

Metabolic Stability :

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) undergoes rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting that oxalamide derivatives may resist enzymatic cleavage but undergo modifications at other sites (e.g., ether or alkyl chains) . This contrasts with compounds like N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, which undergo ester hydrolysis .

Synthetic Strategies :

- The target compound’s synthesis likely parallels methods for related oxalamides, such as coupling of activated oxalyl chloride with amine precursors, followed by purification via silica gel chromatography (e.g., as seen in Compounds 9 and 11) .

Research Findings and Implications

- Activity Gaps: Unlike S336 (umami agonist) or antiviral oxalamides (e.g., Compound 13), the target compound’s biological activity remains uncharacterized.

- Metabolic Predictions : Based on S336’s metabolic profile, the target compound may exhibit resistance to amide hydrolysis but could undergo oxidation of the benzylpiperidine or isoxazole rings.

- Design Recommendations : Introducing electron-withdrawing groups (e.g., halogens) on the benzyl ring or optimizing the isoxazole substituent could enhance target engagement or metabolic stability.

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, with the CAS number 953138-64-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 953138-64-2 |

The biological activity of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of specific receptors or enzymes, leading to significant biological responses:

- Sigma Receptor Affinity : The compound has been evaluated for its affinity to sigma receptors, particularly sigma1 and sigma2. Studies show that derivatives of benzylpiperidine exhibit high affinity for sigma1 receptors, which are implicated in several neurological processes and may offer a pathway for therapeutic applications in neurodegenerative diseases .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further studies in infectious disease treatment .

- Anticancer Potential : The isoxazole moiety is often associated with anticancer activity, and compounds containing this structure have been explored for their ability to induce apoptosis in cancer cells .

Study on Sigma Receptor Binding

A study focused on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated that modifications to the aromatic ring significantly influenced binding affinity to sigma receptors. The unsubstituted compound showed a Ki value of 3.90 nM for sigma1 receptors, indicating strong binding potential . This suggests that similar modifications in N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide could enhance its receptor affinity.

Antimicrobial Activity Evaluation

In vitro studies have indicated that compounds with oxalamide linkages exhibit varying degrees of antimicrobial activity. The presence of the isoxazole ring in N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide may enhance this effect, warranting further investigation into its mechanism against specific pathogens .

Comparative Analysis with Related Compounds

To better understand the potential of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, it is beneficial to compare it with structurally related compounds:

| Compound Name | Sigma Receptor Affinity | Antimicrobial Activity |

|---|---|---|

| N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide | High | Moderate |

| N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide | Moderate | High |

| N1-(5-fluoroisoxazol-3-yl)-N2-(benzyl)oxalamide | High | Low |

Q & A

Q. Critical Parameters :

- Catalysts : Palladium-based catalysts for cross-coupling (e.g., Suzuki-Miyaura) if aromatic modifications are needed .

- Solvents : Anhydrous DCM or THF to prevent hydrolysis of intermediates.

- Temperature : 0–25°C for amide bond formation to minimize side reactions .

Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?

Basic

A combination of spectroscopic and computational methods is essential:

- NMR : H and C NMR to confirm amide bond formation and substituent integration (e.g., benzyl and isoxazole protons) .

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H] peak) .

- X-ray Crystallography : Resolves spatial arrangement of the piperidine and isoxazole moieties, critical for SAR studies .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the piperidine ring .

How can researchers establish structure-activity relationships (SAR) for this compound’s biological activity?

Advanced

Methodological Approach :

Biochemical Assays : Test against target enzymes (e.g., kinases, proteases) to quantify IC values.

Mutagenesis Studies : Modify the benzyl or isoxazole groups to assess impact on binding .

Crystallography : Co-crystallize with target proteins to identify key binding interactions .

Q. Example SAR Findings from Analogues :

| Substituent Modification | Bioactivity Impact | Source |

|---|---|---|

| Replacement of benzyl with 4-methoxybenzyl | Increased solubility but reduced potency | |

| Isoxazole → pyrazole substitution | Improved metabolic stability |

What computational approaches are used to predict the compound’s binding affinity and selectivity?

Q. Advanced

- Molecular Docking : Screen against target receptors (e.g., GPCRs) using AutoDock Vina or Schrödinger. Focus on piperidine and isoxazole interactions with hydrophobic pockets .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess residence time and conformational changes .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetics .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) for binding kinetics .

How can discrepancies in reported bioactivity data across studies be resolved?

Advanced

Common Sources of Contradiction :

- Variability in assay conditions (e.g., pH, temperature).

- Differences in cell lines or protein isoforms used.

Q. Resolution Strategies :

Orthogonal Assays : Validate IC using fluorescence polarization (FP) and ITC (isothermal titration calorimetry) .

Standardize Protocols : Use ATP concentration-matched kinase assays or recombinant protein batches .

Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .

What strategies improve the compound’s stability under physiological conditions?

Q. Advanced

- Prodrug Design : Mask the oxalamide group with ester prodrugs to enhance plasma stability .

- Formulation Optimization : Use cyclodextrin-based formulations or lipid nanoparticles to reduce hydrolysis .

- pH Adjustment : Store solutions at pH 6–7 to minimize amide bond cleavage .

Q. Key Stability Data from Analogues :

| Condition | Half-Life (h) | Source |

|---|---|---|

| Plasma (pH 7.4, 37°C) | 2.1 | |

| PBS (pH 6.0, 25°C) | 12.3 |

How can researchers design analogues to improve metabolic stability and bioavailability?

Advanced

Rational Design Strategies :

- Isoxazole Modifications : Introduce electron-withdrawing groups (e.g., -CF) to reduce CYP450-mediated oxidation .

- Piperidine Substitutions : Replace benzyl with polar groups (e.g., morpholine) to enhance solubility without compromising target binding .

- Bioisosteres : Replace the oxalamide core with thioamide or urea to modulate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.